5-Fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole
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Description
5-Fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indazole family of synthetic cannabinoids and has been found to have potent agonist activity at the CB1 and CB2 receptors.
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : The compound is produced through a three-step substitution reaction. The process involves the synthesis of boric acid ester intermediates with benzene rings. This synthesis is critical in understanding the structural properties of the compound (Huang et al., 2021).
Structural Analysis : Advanced techniques like FTIR, NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction are used for structural confirmation. These methods are essential for determining the molecular architecture and properties of the compound (Huang et al., 2021).
Density Functional Theory (DFT) : DFT calculations are employed to further investigate the molecular structure, electrostatic potential, and frontier molecular orbitals, revealing significant physicochemical properties of the compound (Huang et al., 2021).
Fluorescent Probes and Detection
Fluorescent Probe Development : The compound is used in the synthesis of novel near-infrared fluorescence probes. Such probes are valuable in biological and chemical sensing applications, particularly for detecting specific molecules or ions (You-min, 2014).
Hydrogen Peroxide Detection : Boronate ester-based fluorescence probes utilizing similar compounds have been synthesized for detecting hydrogen peroxide. These probes display specific fluorescence responses and are used in various analytical applications (Lampard et al., 2018).
Medicinal Chemistry and Drug Development
Serotonin Uptake Inhibitors : Indole derivatives, including those similar to the compound , have been investigated as potential serotonin uptake inhibitors. This research is crucial in developing new treatments for neurological disorders (Malleron et al., 1993).
Progesterone Receptor Modulators : Research in this area focuses on developing new agents for female healthcare, such as contraception and treatment of certain breast cancers. The compound's derivatives are part of this exploratory research (Fensome et al., 2008).
properties
IUPAC Name |
5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17)6-7-12(10)18(13)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVQZGQQOQPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1683582-67-3 |
Source
|
Record name | 5-fluoro-1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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